molecular formula C14H21NO4S B2870046 4-(4-Methoxy-3-methylbenzenesulfonyl)-2,6-dimethylmorpholine CAS No. 496015-80-6

4-(4-Methoxy-3-methylbenzenesulfonyl)-2,6-dimethylmorpholine

Cat. No.: B2870046
CAS No.: 496015-80-6
M. Wt: 299.39
InChI Key: CBGKZEAGCJUUAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-methoxy-3-methyl-benzenesulfonyl chloride” is an organic compound used in proteomics research . It has the empirical formula C8H9ClO3S and a molecular weight of 220.67 .


Molecular Structure Analysis

The SMILES string for “4-methoxy-3-methyl-benzenesulfonyl chloride” is COc1ccc(cc1C)S(Cl)(=O)=O . This indicates that the molecule contains a methoxy group (OCH3) and a methyl group (CH3) attached to a benzene ring, which is further connected to a sulfonyl chloride group (SO2Cl).


Physical and Chemical Properties Analysis

“4-methoxy-3-methyl-benzenesulfonyl chloride” is a solid . It has a molecular weight of 220.67 and its exact mass is 219.9960930 . It has a complexity of 257 and a topological polar surface area of 51.8 .

Scientific Research Applications

Enzyme Inhibitory Applications

One study focused on the synthesis of sulfonamides derived from 4-methoxyphenethylamine, demonstrating their potential as therapeutic agents for Alzheimer’s disease. These compounds showed significant inhibitory effects on acetylcholinesterase, suggesting a pathway for designing more potent inhibitors for conditions like Alzheimer's (Abbasi et al., 2018).

Spectroscopic Studies

Research on analogues of a Zinquin-related fluorophore, including methoxy isomers of benzenesulfonamide, revealed their potential in developing specific fluorophores for Zn(II). These compounds exhibit a bathochromic shift in their ultraviolet/visible spectra upon addition of Zn(II), indicating their utility in spectroscopic analysis and applications in biochemistry (Kimber et al., 2003).

Photobehavior Studies

A systematic study on the hydrogen abstraction by the excited triplet states of methoxybenzophenone derivatives revealed insights into solvent-dependent reactions and reequilibration upon protein binding. This research provides a deeper understanding of the photobehavior of these compounds, which could be relevant in photopharmacology and the development of photoresponsive drugs (Jornet et al., 2011).

Wastewater Treatment

Studies have also explored the use of lignocellulosic substrates as low-cost adsorbents for removing pesticides from wastewater. This approach highlights the potential environmental applications of methoxy-substituted compounds in improving water quality and offering sustainable solutions for pollution remediation (Boudesocque et al., 2008).

Analytical Chemistry

In analytical chemistry, methods for determining aliphatic amines in water through derivatization with benzenesulfonyl chloride have been developed. This technique underscores the importance of such compounds in enhancing the detection and analysis of environmentally relevant pollutants (Sacher et al., 1997).

Safety and Hazards

“4-methoxy-3-methyl-benzenesulfonyl chloride” is classified as dangerous and can cause severe skin burns and eye damage . It should be handled with care and appropriate safety measures should be taken while handling it .

Properties

IUPAC Name

4-(4-methoxy-3-methylphenyl)sulfonyl-2,6-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S/c1-10-7-13(5-6-14(10)18-4)20(16,17)15-8-11(2)19-12(3)9-15/h5-7,11-12H,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGKZEAGCJUUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC(=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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